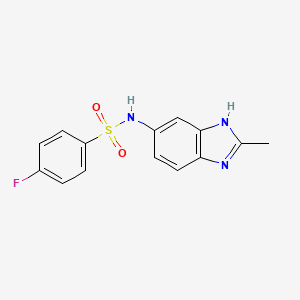

4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-(2-methyl-3H-benzimidazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2S/c1-9-16-13-7-4-11(8-14(13)17-9)18-21(19,20)12-5-2-10(15)3-6-12/h2-8,18H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOCVSICIQRIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzimidazole derivative with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide moiety and benzimidazole core undergo oxidation under specific conditions:

-

Sulfonamide Oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the sulfur atom to sulfoxides or sulfones. This alters electron-withdrawing properties, impacting biological activity.

-

Benzimidazole Ring Oxidation : Strong oxidizing agents like chromium trioxide (CrO₃) can modify the benzimidazole ring, leading to hydroxylated or quinone-like derivatives .

Table 1: Oxidation Reaction Parameters

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Sulfur Oxidation | H₂O₂ (30%), 60°C, 4–6 h | Sulfoxide (R-S(=O)-R') |

| Ring Oxidation | CrO₃, H₂SO₄, 0–5°C, 2 h | 2-Methyl-5-hydroxybenzimidazole |

Reduction Reactions

The fluorine substituent and sulfonamide group participate in selective reductions:

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or iron powder in acidic media reduces nitro intermediates during synthesis (e.g., precursor nitrobenzene derivatives) .

-

Fluorine Reduction : Rare under standard conditions but possible via radical pathways using lithium aluminum hydride (LiAlH₄) at elevated temperatures .

Key Findings:

-

Reduction of nitro groups in related compounds achieved 85–92% yields using NH₄Cl/Fe in water at 50°C .

-

Fluorine reduction remains challenging due to its strong C-F bond (bond energy ~485 kJ/mol) .

Substitution Reactions

The electron-deficient aromatic ring facilitates nucleophilic substitutions:

-

Fluorine Displacement : Amines (e.g., piperazine) or thiols replace the fluorine atom via SNAr mechanisms. Example:

-

Benzimidazole Functionalization : Alkylation at the N-H position using alkyl halides enhances solubility and bioavailability.

Table 2: Substitution Reaction Examples

| Substrate Position | Reagent | Conditions | Product |

|---|---|---|---|

| Fluorine (C-4) | Piperazine | DMSO, 80°C, 12 h | 4-Piperazinyl derivative |

| Benzimidazole (N-H) | Methyl iodide | K₂CO₃, DMF, RT | N-Methylated benzimidazole |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki-Miyaura Coupling : The benzene ring reacts with arylboronic acids to form biaryl systems, enhancing π-stacking interactions in drug-receptor binding.

-

Buchwald-Hartwig Amination : Introduces nitrogen-containing groups at the benzimidazole core .

Mechanistic Insights:

-

Coupling reactions require anhydrous conditions and ligands like XPhos for optimal yields (70–85%).

Acid/Base-Mediated Reactions

-

Sulfonamide Deprotonation : Strong bases (e.g., NaOH) deprotonate the sulfonamide NH, forming salts for improved aqueous solubility.

-

Benzimidazole Protonation : Acids (e.g., HCl) protonate the benzimidazole N-atom, stabilizing the structure in gastric environments .

Research Advancements

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Properties

Research indicates that compounds similar to 4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide exhibit antihypertensive effects by acting as angiotensin II antagonists. This mechanism is crucial for managing hypertension, a major risk factor for cardiovascular diseases. A study demonstrated that benzimidazole derivatives can effectively lower blood pressure in animal models by inhibiting the angiotensin II receptor .

2. Anticancer Activity

Benzimidazole derivatives have been investigated for their anticancer properties. The compound may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain benzimidazole derivatives have shown promise against breast and lung cancer cells, suggesting that this compound could be further explored for similar applications .

3. Antimicrobial Effects

The antimicrobial activity of benzimidazole derivatives has been well-documented. Preliminary studies suggest that this compound may possess antibacterial properties against various pathogens, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

1. Pesticide Development

The structural characteristics of benzimidazole compounds lend themselves to use as pesticides and fungicides. Research has indicated that similar compounds can effectively control various agricultural pests and diseases, enhancing crop yield and sustainability . The application of this compound in agrochemicals could lead to the development of safer and more effective pest control solutions.

Material Science Applications

1. Polymer Chemistry

The incorporation of benzimidazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of materials. This application is particularly relevant in developing high-performance materials used in electronics and aerospace industries . The unique chemical structure of this compound may contribute to creating advanced materials with tailored properties.

Case Studies

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, leading to the disruption of microtubule dynamics . This mechanism is similar to that of other benzimidazole derivatives used as antiparasitic and anticancer agents.

Comparison with Similar Compounds

Similar Compounds

Mebendazole: An antiparasitic drug that inhibits tubulin polymerization.

Albendazole: Another antiparasitic agent with a similar mechanism of action.

Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.

Uniqueness

4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide is unique due to the presence of the fluoro group, which can enhance its biological activity and stability. The combination of the benzimidazole core with the sulfonamide group also provides a versatile scaffold for the development of new therapeutic agents.

Biological Activity

4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide, a compound featuring both benzimidazole and sulfonamide moieties, has garnered attention for its potential biological activities. This article examines its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{22}H_{27}FN_{4}O_{2}S. The presence of fluorine in the structure enhances lipophilicity and biological activity, which is critical for its pharmacological effects.

The compound's biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to act as an inhibitor of various enzymes, particularly those involved in angiogenesis and tumor growth.

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, which may extend to antifungal and antiviral activities as well.

- Antiparasitic Effects : Similar compounds have demonstrated efficacy against parasitic infections, indicating potential for this compound in treating diseases like cysticercosis.

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against various strains. For instance, in vitro studies have shown it to possess minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

Anticancer Properties

Recent studies have indicated promising anticancer activities. For example, compounds with similar structures have shown IC50 values (the concentration required to inhibit cell growth by 50%) as low as 1.8 µg/mL against specific cancer cell lines . The introduction of the benzimidazole moiety is believed to enhance cytotoxicity through multiple pathways, including apoptosis induction and cell cycle arrest.

Study on Antiparasitic Activity

A study focused on the antiparasitic effects of benzimidazole derivatives demonstrated that increasing fluorine substituents improved the lipophilicity and overall efficacy against Taenia crassiceps cysticerci . The findings suggest that structural modifications can significantly impact biological activity.

Cancer Research

In a comparative analysis involving various benzimidazole derivatives, it was found that the presence of a sulfonamide group increased the anticancer potency. Compounds were evaluated for their effects on different cancer cell lines, with notable results in inhibiting growth at low concentrations .

Data Tables

Q & A

Q. What are the key synthetic routes for synthesizing 4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide?

The synthesis typically involves condensation reactions between fluorinated benzenesulfonyl chlorides and substituted benzimidazole precursors. For example:

- Step 1 : React 4-fluorobenzenesulfonyl chloride with 2-methyl-1H-benzimidazol-5-amine under basic conditions (e.g., triethylamine in anhydrous DCM) to form the sulfonamide bond.

- Step 2 : Purify the crude product via recrystallization (e.g., ethanol or acetonitrile) or column chromatography. Yields can vary between 40–55% depending on reaction optimization .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., sulfonamide NH at δ 10–12 ppm, benzimidazole protons at δ 7–8 ppm) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates (e.g., Rf ≈ 0.75 in ethyl acetate/hexane) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 349.08) .

Q. What initial biological assays are appropriate for evaluating its activity?

- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or tyrosine kinases due to the sulfonamide moiety’s known inhibitory properties .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., IC values in μM range) to assess anticancer potential .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Condition Screening : Vary solvents (DMF vs. THF), bases (KCO vs. NaH), and temperatures (0°C to reflux). Evidence shows acetonitrile crystallization improves purity to >95% .

- Catalyst Use : Explore Pd-mediated coupling for benzimidazole functionalization, though this may introduce metal contamination .

Q. How to resolve contradictions in biological activity data across studies?

- Assay Standardization : Compare IC values under consistent pH, temperature, and buffer conditions. Discrepancies may arise from differential receptor isoform targeting (e.g., orexin vs. carbonic anhydrase isoforms) .

- Metabolite Analysis : Use LC-MS to identify degradation products that might interfere with activity measurements .

Q. What strategies guide structure-activity relationship (SAR) studies?

- Substituent Modification : Replace the 2-methyl group on the benzimidazole with bulkier alkyl chains (e.g., cyclohexyl) to assess steric effects on receptor binding .

- Electron-Withdrawing Groups : Introduce Cl or NO at the benzene ring’s para-position to modulate electron density and sulfonamide acidity .

Q. How to validate analytical methods for purity assessment?

Q. What are the stability profiles under varying storage conditions?

Q. How to investigate receptor interaction mechanisms?

- Molecular Docking : Use software like AutoDock Vina with orexin receptor (OX1R/OX2R) crystal structures (PDB ID: 6TOQ) to predict binding modes .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K values) to validate computational predictions .

Q. What computational approaches support drug design?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps for sulfonamide reactivity .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.